molecular formula C22H17N5OS B2708720 2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843624-81-7

2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2708720
CAS No.: 843624-81-7
M. Wt: 399.47
InChI Key: HFASKEOFEBSEAW-UHFFFAOYSA-N
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Description

2-Amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting with the formation of the pyrrolo[2,3-b]quinoxaline core. This can be achieved through a condensation reaction between appropriate precursors such as 2-aminophenyl and thiophen-2-ylmethylamine. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has shown potential as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for treating various diseases.

Medicine: In medicine, this compound has been studied for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects, making it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Quinoxaline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Thiophene derivatives: These compounds contain a thiophene ring and are known for their diverse applications in medicinal chemistry.

Uniqueness: 2-Amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its unique combination of functional groups and its potential for multifaceted applications. Its distinct structure allows for a wide range of chemical modifications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

2-amino-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5OS/c23-20-18(22(28)24-13-15-9-6-12-29-15)19-21(27(20)14-7-2-1-3-8-14)26-17-11-5-4-10-16(17)25-19/h1-12H,13,23H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFASKEOFEBSEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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